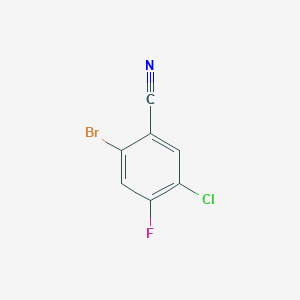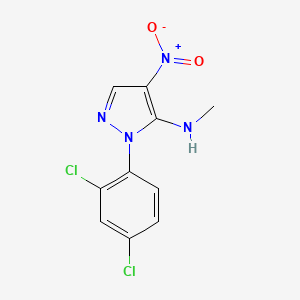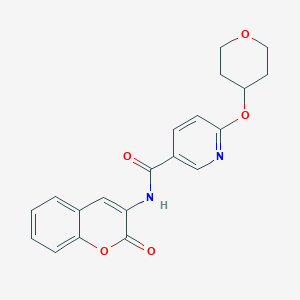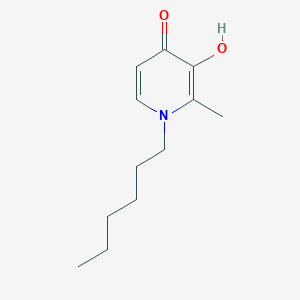
2-Bromo-5-chloro-4-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-chloro-4-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN It is a derivative of benzonitrile, featuring bromine, chlorine, and fluorine substituents at the 2, 5, and 4 positions, respectively
作用机制
Target of Action
2-Bromo-5-chloro-4-fluorobenzonitrile is a benzonitrile derivative, bearing a bromide, a chloride, and a fluoride at the 2-, 5-, and 4-positions respectively . The compound’s primary targets are the enzymes and receptors involved in the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in OLED applications and APIs in antitumor and anti-inflammatory applications .
Mode of Action
The bromide, chloride, and fluoride substituents display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions . The compound interacts with its targets through these reactions, leading to changes in the structure and function of the targets.
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of TADF dyes and APIs. For instance, a TADF dye, named as 2-phenoxazine-5-acridine-benzonitrile, is synthesized from this compound with phenoxazines, carbazoles or acridan in a two-step reaction that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination . The downstream effects include the production of TADF dyes and APIs with potential antitumor and anti-inflammatory applications .
Result of Action
The molecular and cellular effects of the compound’s action include the synthesis of TADF dyes and APIs. The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1, and an external quantum efficiency of 5% . In addition, the compound may facilitate the synthesis of quinazolines for use in antitumor and anti-inflammatory applications .
生化分析
Biochemical Properties
It is known that the bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions
Cellular Effects
It is known that the compound can influence cell function through its interactions with various biomolecules
Molecular Mechanism
It is known that the compound can undergo palladium-catalyzed Suzuki coupling with boronic acid derivative to form corresponding biaryl
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-5-chloro-4-fluorobenzonitrile can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 3-chloro-4-fluorobenzonitrile using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Bromo-5-chloro-4-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Palladium-Catalyzed Coupling Reactions: The compound can participate in Suzuki-Miyaura and Buchwald-Hartwig couplings to form biaryl and arylamine derivatives.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Palladium-Catalyzed Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or dimethylformamide are typical.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride in ether solvents.
Major Products
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Palladium-Catalyzed Coupling: Biaryl and arylamine derivatives.
Reduction: Benzylamine or benzoic acid derivatives.
科学研究应用
2-Bromo-5-chloro-4-fluorobenzonitrile is utilized in several scientific research applications:
Organic Synthesis: As a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: In the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: For the synthesis of bioactive compounds with potential therapeutic applications, including antitumor and anti-inflammatory agents.
Chemical Biology: As a probe for studying biological pathways and molecular interactions.
相似化合物的比较
Similar Compounds
2-Bromo-5-fluorobenzonitrile: Lacks the chlorine substituent, making it less versatile in certain synthetic applications.
5-Bromo-2-fluorobenzonitrile: Differently substituted, leading to variations in reactivity and applications.
4-Bromo-2-chlorobenzonitrile: Another isomer with distinct chemical properties and uses.
Uniqueness
2-Bromo-5-chloro-4-fluorobenzonitrile is unique due to the combination of bromine, chlorine, and fluorine substituents, which confer distinct reactivity patterns and enable selective functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
属性
IUPAC Name |
2-bromo-5-chloro-4-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAXDUKYYNUUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide](/img/structure/B2740198.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one](/img/structure/B2740199.png)
![3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile](/img/structure/B2740201.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2740202.png)
![N-(2-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2740206.png)

![1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2740210.png)
![ethyl 2-{[4-(4-nitrophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2740211.png)
![6-{[(2-methylphenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2740214.png)


![N-(3-fluorophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2740218.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2740219.png)
